An In-depth Technical Guide to 1-Oxa-4-azaspiro[5.5]undecane: Core Physicochemical Properties and Synthetic Foundations
An In-depth Technical Guide to 1-Oxa-4-azaspiro[5.5]undecane: Core Physicochemical Properties and Synthetic Foundations
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxa-4-azaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic system, represents a privileged structure in medicinal chemistry. Its inherent conformational rigidity, combined with the strategic placement of heteroatoms, offers a versatile platform for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core basic properties of 1-oxa-4-azaspiro[5.5]undecane, including its physicochemical characteristics, synthetic accessibility, and potential for chemical elaboration. While experimental data on the parent molecule is limited, this document synthesizes information from closely related analogues and computational predictions to offer valuable insights for researchers engaged in the exploration of this intriguing chemical space. The strategic incorporation of this spirocyclic motif has the potential to yield compounds with improved metabolic stability, solubility, and target engagement, making it a compelling building block for next-generation drug discovery.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds. The 1-oxa-4-azaspiro[5.5]undecane core, which marries a morpholine and a piperidine ring through a spirocyclic junction, embodies the advantages of this architectural approach. The inherent three-dimensionality of this scaffold can lead to improved target selectivity and reduced off-target effects by presenting a more defined vectoral array of substituents into a binding pocket. Furthermore, the saturation of the ring systems often imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
Derivatives of the 1-oxa-4-azaspiro[5.5]undecane framework have shown promise in a variety of therapeutic areas. For instance, substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have been investigated as potent dual ligands for the μ-opioid and σ1 receptors, suggesting their potential in pain management.[1] This guide will delve into the fundamental properties of the parent 1-oxa-4-azaspiro[5.5]undecane, providing a foundational understanding for its application in medicinal chemistry.
Physicochemical Properties of the Core Scaffold
Key Physicochemical Descriptors
The following table summarizes the key physicochemical properties of 1-Oxa-4-azaspiro[5.5]undecane. It is important to note that the majority of these values are computationally predicted and should be used as a guide for initial experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | [2] |
| Molecular Weight | 155.24 g/mol | [2] |
| CAS Number | 3970-87-4 | [2] |
| Predicted XlogP | 1.1 | [3] |
| Predicted pKa (Basic) | Not available | - |
| Predicted Aqueous Solubility | Not available | - |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Predicted values are generated by computational algorithms and may not reflect experimental results.
The predicted XlogP of 1.1 suggests that the parent scaffold possesses a favorable balance of lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The presence of a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the ether oxygen and the amine nitrogen) provides ample opportunities for interaction with biological targets.
Basicity and Ionization
The basicity of the nitrogen atom in the morpholine ring is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic properties. While an experimental pKa for 1-oxa-4-azaspiro[5.5]undecane is not available, we can draw parallels with morpholine itself, which has a pKa of approximately 8.5. The spirocyclic nature and the presence of the adjacent piperidine ring may slightly modulate this value. The basicity of the nitrogen atom will dictate the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and potential for ionic interactions with target proteins.
Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold
The construction of the 1-oxa-4-azaspiro[5.5]undecane core can be achieved through various synthetic strategies. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials. A general and versatile approach involves the construction of the spirocyclic junction through an intramolecular cyclization reaction.
General Synthetic Strategy: Intramolecular Cyclization
A plausible and commonly employed strategy for the synthesis of spirocyclic ethers and amines involves an intramolecular cyclization of a suitably functionalized precursor. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of the 1-Oxa-4-azaspiro[5.5]undecane scaffold.
Exemplary Experimental Protocol: Synthesis of a Substituted Analog
Step 1: Formation of the Epoxide Intermediate
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To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
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Stir the resulting mixture for 30 minutes at room temperature.
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Add a solution of a suitable N-protected piperidin-4-one (1.0 equivalent) in anhydrous DMSO dropwise to the reaction mixture.
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Heat the reaction to 50°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide intermediate.
Step 2: Ring-Opening and Cyclization
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Dissolve the crude epoxide (1.0 equivalent) in a suitable solvent such as methanol.
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Add an appropriate amino alcohol (e.g., 2-aminoethanol, 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.
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The resulting intermediate can then be induced to cyclize, often under acidic or basic conditions, to form the desired 1-oxa-4-azaspiro[5.5]undecane ring system. The specific conditions for this step will be highly dependent on the nature of the substituents.
Note: This is a generalized protocol and requires optimization for specific substrates. The choice of protecting groups for the nitrogen atoms is crucial for the success of the synthesis.
Chemical Reactivity and Elaboration
The 1-oxa-4-azaspiro[5.5]undecane scaffold possesses several reactive handles that allow for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Reactivity of the Secondary Amine
The secondary amine in the morpholine ring is the most prominent site for chemical elaboration. It can readily undergo a variety of reactions, including:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce a wide range of substituents.
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N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides.
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N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The following diagram illustrates the key reactive sites on the scaffold.
Caption: Key reactive sites for chemical elaboration of the 1-Oxa-4-azaspiro[5.5]undecane core.
Potential Metabolic Pathways
Understanding the metabolic fate of a new chemical entity is crucial for drug development. While specific metabolic studies on 1-oxa-4-azaspiro[5.5]undecane have not been reported, we can infer potential metabolic pathways based on the known metabolism of morpholine-containing drugs. The morpholine ring can undergo oxidation at the carbon atoms adjacent to the nitrogen and oxygen atoms, primarily mediated by cytochrome P450 enzymes.
Potential metabolic transformations could include:
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N-dealkylation: If the nitrogen is substituted.
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Oxidation of the piperidine ring: Leading to hydroxylated or ketone derivatives.
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Oxidative cleavage of the morpholine ring.
The following diagram outlines a hypothetical metabolic pathway.
Caption: Hypothetical metabolic pathways of 1-Oxa-4-azaspiro[5.5]undecane.
Analytical Characterization
The structural elucidation and purity assessment of 1-oxa-4-azaspiro[5.5]undecane and its derivatives rely on standard analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the spirocyclic system. The chemical shifts and coupling patterns of the protons on the morpholine and piperidine rings provide detailed structural information.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural insights, often involving characteristic losses from the morpholine and piperidine rings.[4]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-O, and N-H stretching and bending vibrations. The absence of a carbonyl peak would confirm the reduction of the piperidin-4-one precursor. The N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹.[5][6][7][8][9]
Conclusion and Future Perspectives
The 1-oxa-4-azaspiro[5.5]undecane scaffold represents a promising yet underexplored area of chemical space for drug discovery. Its unique three-dimensional architecture and favorable predicted physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide has provided a foundational overview of its basic properties, synthetic accessibility, and potential for chemical diversification. While a lack of extensive experimental data on the parent compound necessitates a degree of inference from related structures, the information presented herein serves as a valuable resource for researchers venturing into this exciting field. Future work should focus on the experimental determination of the core physicochemical properties of the parent scaffold and the development of efficient and scalable synthetic routes to a diverse range of derivatives. The systematic exploration of the SAR of this scaffold is likely to uncover novel compounds with significant therapeutic potential across a spectrum of diseases.
References
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